molecular formula C5H5F3N2 B2727680 1-methyl-4-(trifluoromethyl)-1H-imidazole CAS No. 81769-69-9

1-methyl-4-(trifluoromethyl)-1H-imidazole

Cat. No.: B2727680
CAS No.: 81769-69-9
M. Wt: 150.104
InChI Key: LYFNAJACLPGPIK-UHFFFAOYSA-N
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Description

1-Methyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production methods for 1-methyl-4-(trifluoromethyl)-1H-imidazole may involve large-scale radical trifluoromethylation reactions. These methods are optimized for efficiency, cost-effectiveness, and scalability, ensuring the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

1-Methyl-4-(trifluoromethyl)-1H-imidazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-Methyl-3-propylimidazolium bis(trifluoromethanesulfonyl)imide
  • 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethanesulfonyl)imide
  • 4,5-Dihydroxy-1-methyl-4,5-bis(trifluoromethyl)imidazolidin-2-one

Uniqueness: 1-Methyl-4-(trifluoromethyl)-1H-imidazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-methyl-4-(trifluoromethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c1-10-2-4(9-3-10)5(6,7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFNAJACLPGPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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